![molecular formula C13H14Cl3NO2 B5317929 2-({[5-(2,5-dichlorophenyl)-2-furyl]methyl}amino)ethanol hydrochloride](/img/structure/B5317929.png)
2-({[5-(2,5-dichlorophenyl)-2-furyl]methyl}amino)ethanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({[5-(2,5-dichlorophenyl)-2-furyl]methyl}amino)ethanol hydrochloride is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as FGIN-1-27 and is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been shown to have potential therapeutic applications in a variety of neurological and psychiatric disorders, including anxiety, depression, addiction, and schizophrenia.
作用机制
FGIN-1-27 is a selective antagonist of the 2-({[5-(2,5-dichlorophenyl)-2-furyl]methyl}amino)ethanol hydrochloride receptor, which is a member of the metabotropic glutamate receptor family. This receptor is involved in several neurological and psychiatric disorders, including anxiety, depression, addiction, and schizophrenia. By blocking the this compound receptor, FGIN-1-27 may be able to modulate the activity of neurotransmitters such as dopamine and glutamate, which are involved in these disorders.
Biochemical and Physiological Effects:
FGIN-1-27 has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuroplasticity and has been implicated in several neurological and psychiatric disorders. Additionally, FGIN-1-27 has been shown to increase the activity of the GABAergic system, which is involved in anxiety and mood disorders.
实验室实验的优点和局限性
One advantage of using FGIN-1-27 in lab experiments is its selectivity for the 2-({[5-(2,5-dichlorophenyl)-2-furyl]methyl}amino)ethanol hydrochloride receptor. This allows researchers to specifically target this receptor and study its effects on various neurological and psychiatric disorders. However, one limitation of using FGIN-1-27 is its potential toxicity, particularly at high doses. Additionally, FGIN-1-27 may have off-target effects on other receptors and neurotransmitter systems, which could complicate the interpretation of experimental results.
未来方向
There are several future directions for research on FGIN-1-27. One area of focus is the potential therapeutic applications of this compound in various neurological and psychiatric disorders. Additional research is needed to determine the optimal dosing and administration of FGIN-1-27, as well as its long-term safety and efficacy. Additionally, future research could explore the potential of FGIN-1-27 in combination with other drugs or therapies for the treatment of these disorders. Finally, further studies are needed to elucidate the mechanisms underlying the effects of FGIN-1-27 on neurotransmitter systems and neuroplasticity.
合成方法
The synthesis of FGIN-1-27 involves several steps, starting with the reaction of 2-aminoethanol with 2,5-dichlorobenzaldehyde to form the intermediate 2-({[5-(2,5-dichlorophenyl)-2-furyl]methyl}amino)ethanol. This intermediate is then converted to the hydrochloride salt of FGIN-1-27 through a reaction with hydrochloric acid.
科学研究应用
FGIN-1-27 has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models, as well as potential antipsychotic effects in schizophrenia models. Additionally, FGIN-1-27 has been shown to have potential as a treatment for drug addiction, particularly in cocaine and alcohol addiction models.
属性
IUPAC Name |
2-[[5-(2,5-dichlorophenyl)furan-2-yl]methylamino]ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO2.ClH/c14-9-1-3-12(15)11(7-9)13-4-2-10(18-13)8-16-5-6-17;/h1-4,7,16-17H,5-6,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSWNKJJJQDFEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)CNCCO)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-bromo-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5317846.png)
![N~3~-{5-[(benzylthio)methyl]-1,3,4-thiadiazol-2-yl}-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5317854.png)
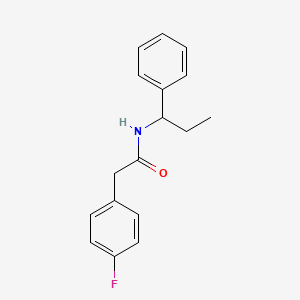
![N-bicyclo[2.2.1]hept-2-yl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}acetamide](/img/structure/B5317899.png)
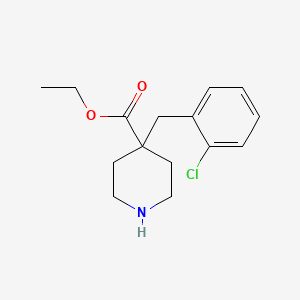
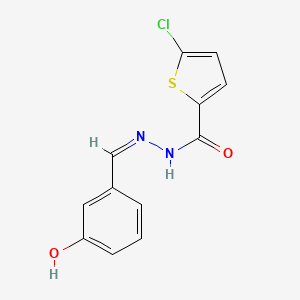
![3-propyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]morpholine](/img/structure/B5317916.png)
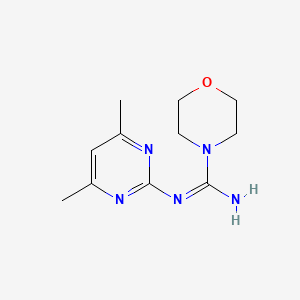
![3-(difluoromethyl)-6-(2,4-difluorophenyl)-7-(2-pyridinylmethylene)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5317927.png)
![1'-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5317935.png)
![5-methoxy-2-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]methyl}pyridin-4-ol](/img/structure/B5317937.png)
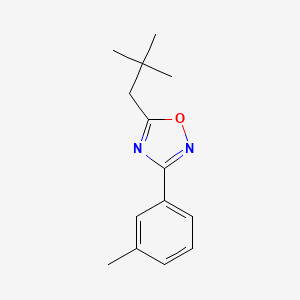
![N-(2,4-difluorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5317950.png)
